Molecular Weight and Lipophilic Bulk: Cyclobutyl vs. Cyclopropyl and Methyl Analogs
The 2-cyclobutyl substituent introduces a quantifiably larger hydrophobic and steric footprint compared to the 2-cyclopropyl and 2-methyl analogs. This differentiation is critical for probing lipophilic pockets adjacent to the kinase hinge region.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 217.22 |
| Comparator Or Baseline | 2-Cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (203.20); 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (Approx. 191.18) |
| Quantified Difference | The cyclobutyl compound is +14.02 g/mol heavier than the cyclopropyl analog and approximately +26.04 g/mol heavier than the methyl analog, reflecting increased carbon count and molecular volume. |
| Conditions | Calculated molecular weight from elemental composition C11H11N3O2. |
Why This Matters
The increased molecular weight and bulk directly impact lipophilicity and steric occupancy, which are primary drivers of kinase selectivity and off-target liability in lead optimization.
